L-cysteinylglycine monohydrate
Overview
Description
L-cysteinylglycine monohydrate is a dipeptide consisting of glycine and L-cysteine. It is an intermediate metabolite in the glutathione metabolism pathway. This compound plays a significant role in various biological processes due to its involvement in redox reactions and its ability to form disulfide bonds, which are crucial for protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-cysteinylglycine monohydrate can be synthesized through the coupling of L-cysteine and glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent the oxidation of the thiol group in L-cysteine .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Recombinant Escherichia coli strains are engineered to overproduce L-cysteine, which is then coupled with glycine to form the dipeptide. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
L-cysteinylglycine monohydrate undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of cystine or mixed disulfides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-cysteinylglycine monohydrate has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying redox reactions.
Biology: Plays a role in cellular redox homeostasis and is involved in the detoxification of reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative stress, such as neurodegenerative diseases.
Mechanism of Action
L-cysteinylglycine monohydrate exerts its effects primarily through its thiol group, which can undergo redox reactions. It acts as a redox buffer and a cofactor for various enzymes, including glutathione peroxidases. These enzymes scavenge peroxides, generating oxidized glutathione, which is then reduced back to its active form by glutathione reductase .
Comparison with Similar Compounds
Similar Compounds
L-glutathione: A tripeptide consisting of glutamate, cysteine, and glycine. It is a more complex molecule with similar redox properties.
Cystine: The oxidized dimer form of cysteine, consisting of two cysteine molecules linked by a disulfide bond.
N-acetylcysteine: A derivative of cysteine with an acetyl group attached to the amino group, used as a mucolytic agent and antioxidant.
Uniqueness
L-cysteinylglycine monohydrate is unique due to its intermediate role in the glutathione metabolism pathway. Unlike L-glutathione, which is a more complex molecule, this compound is simpler and can be used as a model compound for studying the redox properties of thiol-containing peptides .
Properties
IUPAC Name |
2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S.H2O/c6-3(2-11)5(10)7-1-4(8)9;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H2/t3-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNDGTYWULHKOE-DFWYDOINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)S.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)N)S.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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